molecular formula C15H14N4O2S2 B2623859 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034617-22-4

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

カタログ番号 B2623859
CAS番号: 2034617-22-4
分子量: 346.42
InChIキー: XMTVPWBEPKVMLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . Consequently, these compounds exert a broad spectrum of biological activities .


Molecular Structure Analysis

Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “this compound” is not provided in the retrieved information.

作用機序

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide targets VEGFR2 and PDGFR-β, which are tyrosine kinase receptors involved in angiogenesis. This compound inhibits the activation of these receptors, leading to a decrease in the production of pro-angiogenic factors and ultimately inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in various cancer models, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiotherapy. In addition, this compound has been shown to reduce tumor hypoxia, which is a hallmark of aggressive tumors and is associated with poor patient outcomes.

実験室実験の利点と制限

One of the advantages of using N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide in lab experiments is its specificity for VEGFR2 and PDGFR-β, which allows for targeted inhibition of angiogenesis. However, one limitation is that this compound may not be effective in all cancer types, as some tumors may rely on alternative pathways for angiogenesis.

将来の方向性

There are several potential future directions for N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide research. One direction is to investigate the potential of this compound in combination with other anti-cancer agents, such as immunotherapy. Another direction is to explore the use of this compound in other diseases that involve angiogenesis, such as age-related macular degeneration. Additionally, further research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to the drug.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in inhibiting angiogenesis and enhancing the anti-tumor effects of chemotherapy and radiotherapy. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

合成法

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is synthesized through a multi-step process involving the reaction of 5-cyclopropylpyridine-3-carboxaldehyde with 2-aminobenzo[c][1,2,5]thiadiazole-4-sulfonamide. The resulting product is then purified through column chromatography to obtain this compound as a white solid.

科学的研究の応用

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiotherapy.

特性

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-8-10-6-12(9-16-7-10)11-4-5-11/h1-3,6-7,9,11,17H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTVPWBEPKVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。